4-Bromo-2-(methylthio)thiazole
Overview
Description
4-Bromo-2-(methylthio)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the fourth position and a methylthio group at the second position. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Thiazoles, including 4-Bromo-2-(methylthio)thiazole, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazoles are known to interact with various biological targets, leading to diverse effects . For instance, some thiazoles bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks .
Biochemical Pathways
Thiazoles are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazoles have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-(methylthio)thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in microbial growth, making them effective antimicrobial agents . The compound’s interactions with proteins and enzymes often involve binding to active sites, leading to inhibition or modulation of enzymatic activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cancer cell growth . Additionally, this compound may alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For instance, this compound may inhibit the activity of microbial enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing essential biochemical reactions . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including this compound, can degrade over time, leading to a decrease in their biological activity . Long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At high doses, it may cause toxic or adverse effects. Studies have reported threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage . High doses of this compound may lead to toxicity, affecting vital organs and systems in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, it may inhibit enzymes responsible for the synthesis of essential metabolites, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(methylthio)thiazole typically involves the reaction of 2-methylthio-1,3-thiazole with bromine or a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, reaction time, and reagent addition, which is crucial for maintaining product quality and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(methylthio)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The thiazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydrothiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Palladium on carbon catalyst in the presence of hydrogen gas.
Major Products:
Substitution: 2-(Methylthio)-4-aminothiazole, 2-(Methylthio)-4-thiolthiazole.
Oxidation: 2-(Methylsulfinyl)-4-bromothiazole, 2-(Methylsulfonyl)-4-bromothiazole.
Reduction: 2-(Methylthio)-4-bromo-1,3-dihydrothiazole.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
4-Bromo-2-(methylthio)thiazole can be compared with other thiazole derivatives to highlight its uniqueness:
2-(Methylthio)thiazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-2-(ethylthio)thiazole: The ethylthio group provides different steric and electronic effects compared to the methylthio group.
2-(Methylthio)-4-chlorothiazole:
Properties
IUPAC Name |
4-bromo-2-methylsulfanyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS2/c1-7-4-6-3(5)2-8-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCKEBOZMZSIDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586014 | |
Record name | 4-Bromo-2-(methylsulfanyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204513-62-2 | |
Record name | 4-Bromo-2-(methylthio)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204513-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(methylsulfanyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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